Artesunate-d4

Description

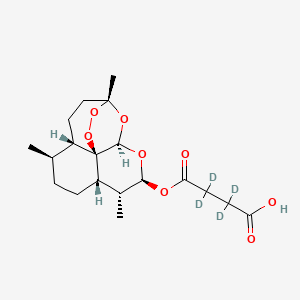

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-SIUCRFQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316753-15-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Artesunate-d4: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Artesunate-d4, a deuterated analog of the potent antimalarial drug Artesunate. Designed for researchers, scientists, and drug development professionals, this document offers detailed information on the synthesis, characterization, and analytical applications of this stable isotope-labeled internal standard.

Core Chemical Properties and Structure

This compound is a synthetic derivative of artemisinin, a sesquiterpene lactone, and is specifically designed for use as an internal standard in quantitative analyses of Artesunate. The incorporation of four deuterium atoms into the succinate moiety provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][2]dioxepino[4,3-i]isochromen-10-yl)oxy)butanoic-2,2,3,3-d4 acid | [3] |

| Synonyms | Artesunic Acid-d4, Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d4 | [3] |

| CAS Number | 1316753-15-7 | [3] |

| Molecular Formula | C₁₉H₂₄D₄O₈ | [4] |

| Molecular Weight | 388.45 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in chloroform and methanol. | [5] |

The chemical structure of this compound is characterized by the tetracyclic sesquiterpene lactone core of artemisinin, linked to a deuterated hemisuccinate ester at the C-10 position. The endoperoxide bridge within the core structure is crucial for its biological activity.

Synthesis and Manufacturing

The synthesis of this compound is analogous to that of unlabeled Artesunate, involving a two-step process starting from artemisinin.

-

Reduction of Artemisinin: Artemisinin is first reduced to Dihydroartemisinin (DHA) using a reducing agent such as sodium borohydride. This reaction converts the lactone group to a lactol.[6]

-

Esterification: The resulting DHA is then esterified with deuterated succinic anhydride (Succinic anhydride-2,2,3,3-d4) in the presence of a base like pyridine or triethylamine to yield this compound.[2] Deuterated succinic anhydride is commercially available, facilitating the synthesis of the final labeled product.

Spectroscopic and Analytical Characterization

The structural integrity and isotopic purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to be very similar to that of Artesunate, with the notable absence of the two methylene proton signals from the succinate moiety, which typically appear around 2.6-2.7 ppm. Key signals for the artemisinin core, such as the anomeric proton at C-10 (around 5.8 ppm), remain.[2][7] |

| ¹³C NMR | The spectrum is expected to be nearly identical to that of Artesunate. The deuterated carbons (C-2' and C-3' of the succinate) will show significantly reduced signal intensity and may appear as multiplets due to C-D coupling.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (e.g., [M+NH₄]⁺ at m/z 406) is observed, which is 4 mass units higher than that of unlabeled Artesunate.[8] |

| Infrared (IR) Spectroscopy | The IR spectrum will be very similar to Artesunate, showing characteristic peaks for hydroxyl, carbonyl (ester and carboxylic acid), and the endoperoxide bridge. C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ region.[9] |

Experimental Protocols: Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of Artesunate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Plasma

A typical plasma sample preparation involves protein precipitation.

-

To 50 µL of plasma, add a working solution of this compound (internal standard).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject an aliquot of the clear supernatant into the LC-MS/MS system.[8]

LC-MS/MS Method

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm) is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.[8]

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.[8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for Artesunate and this compound.

-

Artesunate: e.g., m/z 402.2 → 285.1 ([M+NH₄]⁺ → fragment)

-

This compound: e.g., m/z 406.2 → 285.1 ([M+NH₄]⁺ → fragment)[8]

-

The ratio of the peak area of Artesunate to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Artesunate in the unknown samples.

Stability and Storage

This compound should be stored as a solid at -20°C for long-term stability. Solutions should be prepared fresh and used promptly, as Artesunate and its analogs can be susceptible to hydrolysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Artesunate in research and clinical settings. Its well-defined chemical properties, established synthetic route, and clear analytical applications make it a reliable internal standard for pharmacokinetic, metabolic, and drug monitoring studies. This guide provides a comprehensive resource for researchers utilizing this important analytical standard.

References

- 1. A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Dimeric Artesunate Glycerol Monocaprylate Conjugate and Formulation of Nanoemulsion Preconcentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS No: 1316753-15-7 [aquigenbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The effect of succinic dehydrogenase on deuteriumlabeled succinic acid in the absence of hydrogen acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Role of Artesunate-d4 in Bioanalysis: A Technical Guide

An in-depth examination of the application of Artesunate-d4 as a crucial internal standard for the accurate quantification of Artesunate and its metabolites in biological matrices.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in bioanalysis. Primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) assays, this compound is instrumental in the precise quantification of the antimalarial drug Artesunate and its active metabolite, dihydroartemisinin (DHA), in complex biological samples such as plasma and saliva.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of robust bioanalytical method development. By closely mimicking the physicochemical properties of the analyte, this compound co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, ultimately leading to more accurate and reliable pharmacokinetic and toxicokinetic data.

Core Principles of Internal Standardization with this compound

The fundamental principle behind using this compound is to add a known amount of this deuterated analog to every sample, including calibration standards, quality controls, and unknown study samples. The mass spectrometer can differentiate between the analyte (Artesunate) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. The response ratio of the analyte to the internal standard is then used to construct a calibration curve and quantify the analyte in the unknown samples. This ratiometric approach significantly mitigates the impact of analytical variability.

Below is a diagram illustrating the logical relationship of using an internal standard in quantitative bioanalysis:

A Technical Guide to the Synthesis and Labeling of Deuterated Artesunate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and labeling of deuterated Artesunate, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. This document details the synthetic pathways, experimental protocols, and analytical characterization of deuterated Artesunate, with a focus on providing actionable information for researchers in the field.

Introduction

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy.[1] Its rapid metabolism to the active form, dihydroartemisinin (DHA), necessitates the use of isotopically labeled internal standards for accurate quantification in biological matrices.[2] Deuterium-labeled Artesunate serves as an ideal internal standard in mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to the unlabeled drug, with a distinct mass difference. This guide focuses on the synthesis of Artesunate-d4, where the deuterium labels are incorporated into the succinate moiety.

Synthesis of Deuterated Artesunate (this compound)

The synthesis of this compound is a two-step process that mirrors the established synthesis of unlabeled Artesunate.[3] The key difference lies in the use of a deuterated reagent in the second step. The overall synthesis workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Dihydroartemisinin (DHA) from Artemisinin

The first step involves the reduction of the lactone in artemisinin to a lactol, yielding dihydroartemisinin (DHA).

Experimental Protocol:

-

Suspend Artemisinin (10.0 g, 35.4 mmol) in 60 cm³ of methanol in a round-bottom flask.[3]

-

Cool the suspension in an ice bath to 0–5 °C.[3]

-

Add sodium borohydride (NaBH₄) (3.35 g, 88.5 mmol) in small portions over a period of 30 minutes while stirring vigorously under an inert atmosphere (e.g., Argon).[3]

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for approximately 30 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[3]

-

Neutralize the reaction mixture to a pH of 5–6 with a 30% solution of acetic acid in methanol.[3]

-

Concentrate the mixture under reduced pressure.[3]

-

Extract the resulting white residue multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield DHA as a white crystalline powder.

Data Presentation: Step 1

| Parameter | Value | Reference |

| Starting Material | Artemisinin | [3] |

| Reagent | Sodium Borohydride (NaBH₄) | [3] |

| Solvent | Methanol | [3] |

| Reaction Temperature | 0–5 °C to ambient | [3] |

| Reaction Time | ~1 hour | [4] |

| Product | Dihydroartemisinin (DHA) | [3] |

| Yield | 79–98% | [4] |

| Purity | Sufficient for next step without further purification |

Step 2: Synthesis of this compound from Dihydroartemisinin and Succinic Anhydride-d4

The second and final step is the esterification of the hydroxyl group of DHA with commercially available deuterated succinic anhydride.

Experimental Protocol:

-

Dissolve Succinic anhydride-2,2,3,3-d4 (e.g., 4.93 g, ~47.3 mmol, assuming similar molar excess as non-deuterated synthesis) in 30 cm³ of isopropyl acetate in a round-bottom flask under an inert atmosphere.[3]

-

Add triethylamine (Et₃N) (2.94 cm³, 21.1 mmol) to the solution.[3]

-

Add the previously synthesized Dihydroartemisinin (10.0 g, 35.2 mmol) portion-wise over 30 minutes.[3]

-

Stir the reaction mixture at ambient temperature for approximately 4 hours.[3]

-

Quench the reaction by adding water and adjust the pH to 5 with 2 N sulfuric acid.[3]

-

Separate the organic layer, wash with water, and concentrate under reduced pressure to yield this compound.[3]

-

The crude product can be further purified by recrystallization.[5]

Data Presentation: Step 2

| Parameter | Value | Reference |

| Starting Material | Dihydroartemisinin (DHA) | [3] |

| Reagent | Succinic anhydride-2,2,3,3-d4 | |

| Base | Triethylamine (Et₃N) | [3] |

| Solvent | Isopropyl Acetate | [3] |

| Reaction Temperature | Ambient | [3] |

| Reaction Time | ~4 hours | [3] |

| Product | This compound | [6] |

| Expected Yield | ~94% (based on non-deuterated synthesis) | [3] |

Analytical Characterization of this compound

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the incorporation of deuterium atoms and for the use of this compound as an internal standard.

Expected Mass Spectrometry Data:

-

Molecular Weight: The molecular weight of this compound is 388.45 g/mol , which is 4 mass units higher than that of unlabeled Artesunate (384.42 g/mol ).[7][8]

-

Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, Artesunate typically forms an ammonium adduct [M+NH₄]⁺. For this compound, this would be expected at an m/z of 406, compared to 402 for unlabeled Artesunate.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels.

Expected NMR Data:

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons of the succinate moiety (typically observed as a multiplet around 2.6-2.7 ppm in unlabeled Artesunate) will be absent.[1] The remaining signals corresponding to the dihydroartemisinin core should be consistent with the known spectrum of Artesunate.

-

¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons in the succinate moiety will be significantly attenuated or absent due to the C-D coupling.[1]

Biological Mechanism of Action: Signaling Pathways

Artesunate exerts its biological effects through multiple mechanisms. Two key pathways that have been identified are the inhibition of the STAT3 signaling pathway and the inhibition of the Plasmodium falciparum exported protein 1 (EXP1).

Inhibition of the STAT3 Signaling Pathway

Artesunate has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and angiogenesis.[10] This inhibition is thought to contribute to the anticancer properties of Artesunate.

Caption: Artesunate's inhibition of the JAK2/STAT3 signaling pathway.

Inhibition of P. falciparum Exported Protein 1 (EXP1)

Artesunate potently inhibits the essential P. falciparum exported protein 1 (EXP1), which is a membrane-bound glutathione S-transferase.[2] This inhibition leads to a reduction in the parasite's glutathione levels, increasing its susceptibility to oxidative stress.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Artesunate - Wikipedia [en.wikipedia.org]

- 3. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems [mdpi.com]

- 10. Artesunate inhibits melanoma progression in vitro via suppressing STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Artesunate-d4 for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Artesunate-d4

This technical guide provides essential information for researchers utilizing this compound, a deuterated analog of the potent antimalarial drug Artesunate. This document offers a comprehensive overview of commercially available this compound, including supplier details and pricing information, alongside a detailed experimental protocol for its application as an internal standard in quantitative analyses. Furthermore, it elucidates the key signaling pathways modulated by Artesunate, offering a molecular-level understanding of its therapeutic and research applications.

This compound: Supplier and Pricing Overview

This compound is primarily utilized as an internal standard for the accurate quantification of Artesunate in biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The availability and pricing of this stable isotope-labeled compound are critical considerations for research planning and budgeting. The following table summarizes the information for several suppliers of this compound. Please note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Price (USD) | Notes |

| Cayman Chemical | 11818 | ≥99% deuterated forms (d1-d4) | Inquiry Required | Intended for use as an internal standard for the quantification of artesunate by GC- or LC-MS.[1] |

| Simson Pharma Limited | A430003 | Certificate of Analysis provided | Inquiry Required | Available via custom synthesis. |

| Clearsynth | CS-O-06416 | ≥90% (HPLC) | Inquiry Required | Used as an analytical standard for HPLC and in drug research and development. |

| TLC Pharmaceutical Standards | A-107001 | N/A | Inquiry Required | Listed as a related product to Artesunate. |

| Veeprho | N/A | N/A | Inquiry Required | Deuterium-labeled analog of Artesunate used as an internal standard in analytical and pharmacokinetic research. |

| Syrrx, PCOVERY, New Haven Pharma, ResBioAgro | GEN-TR-A777803 | N/A | $347.49 | Currently listed as "Not Available For Sale". |

Experimental Protocol: Quantification of Artesunate using this compound as an Internal Standard by LC-MS/MS

The following protocol is a representative example for the quantification of Artesunate in human plasma using this compound as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is crucial for pharmacokinetic and metabolic studies.

1. Materials and Reagents:

-

Artesunate (analyte)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).

-

Perform protein precipitation by adding 150 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

The supernatant can be directly injected, or for cleaner samples, subjected to solid-phase extraction (SPE).

3. Solid-Phase Extraction (Optional but Recommended):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Artesunate and this compound.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Quantify the concentration of Artesunate in the unknown samples using the regression equation from the calibration curve.

Signaling Pathways Modulated by Artesunate

Artesunate exerts its therapeutic effects, including its anticancer properties, by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for drug development and for identifying new therapeutic applications.

Caption: Artesunate's inhibition of key signaling pathways.

Artesunate has been shown to inhibit the activation of several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. Notably, it suppresses the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively active in many cancers and promotes cell proliferation and angiogenesis.[2] Additionally, Artesunate has been demonstrated to inhibit the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, a central regulator of cell survival and proliferation, thereby promoting apoptosis. Furthermore, it can suppress the NF-κB (Nuclear Factor kappa B) signaling pathway, a key player in the inflammatory response and cell survival.[3][4] The inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of Artesunate observed in various cancer cell lines.

References

Technical Guide to the Safety Profile of Artesunate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Artesunate-d4, an isotopically labeled version of the potent antimalarial compound Artesunate. The information is compiled from various Safety Data Sheets (SDS), toxicological studies, and regulatory guidelines to assist researchers and drug development professionals in the safe handling and evaluation of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) in a laboratory setting.

GHS Hazard Communication

The logical relationship between the hazard identification and the required safety precautions is outlined below. This flow ensures that users can quickly understand the risks and the necessary mitigation steps.

Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for Artesunate and its deuterated analogue, this compound. Data for the non-labeled compound is often used as a surrogate in safety assessments due to structural and functional similarities.

Physical and Chemical Properties

| Property | Data |

| Chemical Name | 4-oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][4]dioxepino[4,3-i]isochromen-10-yl)oxy)butanoic-2,2,3,3-d4 acid[1] |

| Synonym | Artesunic Acid-d4[1] |

| Molecular Formula | C₁₉H₂₄D₄O₈ |

| Molecular Weight | 388.5 g/mol [5] |

| Appearance | White or almost white crystalline powder[6][7] |

| Melting Point | 130 - 132 °C[8] |

| Solubility | Slightly Soluble: Chloroform, Methanol[5]Soluble: Ethanol (~20 mg/ml), DMSO (~14 mg/ml)Aqueous: Solubility increases with pH.[9] |

Toxicological Data (Artesunate)

Note: The following data is for the non-deuterated Artesunate and serves as a reference.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 600 - 900 mg/kg | [2] |

| LD₅₀ | Mouse | Oral | 1000 - 1300 mg/kg | [2] |

| LD₅₀ | Rat | Intravenous | 351 mg/kg (uninfected)[3][10] | [3][10] |

| LD₅₀ | Rat | Intravenous | 488 mg/kg (malaria-infected)[3][10] | [3][10] |

Experimental Safety Protocols

The toxicological data presented are typically derived from standardized studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key acute toxicity assessments.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to classify a substance based on its oral toxicity with the use of a minimal number of animals.[11]

Principle: A stepwise procedure is used where a group of three animals (typically female rats) is dosed at a defined starting level (e.g., 300 mg/kg).[12] The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, a higher dose is used in the next step. This process continues until the dose causing mortality or no more than one death is identified, allowing for classification into a GHS category.[13]

Procedure Outline:

-

Animal Selection: Healthy, young adult female rats are used, acclimatized for at least 5 days.[14]

-

Dosing: The test substance is administered orally by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

The workflow for this method is visualized below.

Acute Dermal Toxicity - OECD 402

Principle: This guideline assesses the potential hazard from short-term dermal exposure. The test substance is applied to the shaved, intact skin of experimental animals (typically rats or rabbits) for 24 hours.[14][15]

Procedure Outline:

-

Preparation: Fur is removed from the dorsal area of the animal (approx. 10% of the body surface) one day before the test.[14]

-

Application: The substance is applied uniformly over the prepared area and held in place with a porous gauze dressing.[5]

-

Exposure: The exposure period is 24 hours.

-

Observation: After removal of the dressing, animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[15]

Acute Inhalation Toxicity - OECD 403

Principle: This test evaluates the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol).[16][6] The preferred species is the rat.[17]

Procedure Outline:

-

Exposure: Animals are exposed to the test substance in a dynamic inhalation chamber for a defined period, typically 4 hours.[9][17] The concentration is precisely controlled.

-

Observation: Following exposure, animals are observed for at least 14 days.[6] Monitoring includes mortality, clinical signs, and body weight changes.

-

Data Collection: The primary endpoint is the LC₅₀ (median lethal concentration), which is the concentration estimated to cause death in 50% of the test animals.[9]

-

Necropsy: All animals undergo a gross necropsy.

Mechanism of Action and Relevant Signaling Pathways

The biological activity of Artesunate is central to both its therapeutic effects and its potential toxicity. The key mechanistic steps are illustrated below.

Primary Antimalarial Action: Artesunate is a prodrug that is rapidly hydrolyzed by plasma esterases into its active metabolite, dihydroartemisinin (DHA).[7] The crucial feature of DHA is its 1,2,4-trioxane ring, which contains an endoperoxide bridge. Inside the malaria parasite, which degrades hemoglobin, the heme-iron (Fe²⁺) catalyzes the cleavage of this bridge.[18] This reaction generates a burst of highly reactive oxygen species (ROS) and carbon-centered radicals, which subsequently damage and alkylate vital parasite proteins, leading to oxidative stress and parasite death.[7][18]

Effects on Host Signaling Pathways: Beyond its antimalarial activity, research has shown that Artesunate can modulate various signaling pathways in mammalian cells, which is relevant for its investigation as an anti-cancer agent. Notably, Artesunate has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][19] It can interfere with STAT3 dimerization and suppress both its constitutive and inducible activation.[19][20] This leads to the downregulation of STAT3-dependent target genes involved in cell proliferation, survival, and angiogenesis, such as MMPs, VEGF, and Bcl-xL.[1][4]

References

- 1. Artesunate inhibits melanoma progression in vitro via suppressing STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. Frontiers | Anti-tumor mechanism of artesunate [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. bemsreports.org [bemsreports.org]

- 13. oecd.org [oecd.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 19. Artesunate as an Anti-Cancer Agent Targets Stat-3 and Favorably Suppresses Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Artesunate acts as fuel to fire in sensitizing HepG2 cells towards TRAIL mediated apoptosis via STAT3 inhibition and DR4 augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical and Mechanistic Profile of Artesunate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Artesunate-d4, a deuterated analog of the potent antimalarial drug Artesunate. Given its critical role as an internal standard in pharmacokinetic and analytical studies, this document outlines its core physicochemical properties, provides a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and delves into the complex signaling pathways modulated by its parent compound, Artesunate.

Core Physicochemical Data of this compound

This compound is a stable isotope-labeled version of Artesunate, designed to enhance the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Artesunate in biological matrices.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄D₄O₈ | [2][3] |

| Molecular Weight | 388.45 g/mol | [1][2] |

| Synonyms | Artesunic Acid-d4 | [2][3] |

| Primary Application | Internal standard for quantification of Artesunate | [3] |

Experimental Protocol: Quantification of Artesunate using this compound by LC-MS/MS

The following is a generalized protocol for the quantification of Artesunate in human plasma using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.

Objective: To accurately measure the concentration of Artesunate in plasma samples.

Materials:

-

Human plasma samples

-

Artesunate analytical standard

-

This compound (internal standard)

-

Acetonitrile (protein precipitation agent)

-

Formic acid (mobile phase modifier)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

C18 reverse-phase HPLC column

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add the internal standard, this compound.

-

Precipitate plasma proteins by adding a specified volume of acetonitrile.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.[4]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column.[4] A typical mobile phase could consist of a gradient of methanol and water with 0.1% formic acid.[5]

-

The mass spectrometer should be operated in positive ion mode.

-

Monitor the specific mass-to-charge (m/z) transitions for both Artesunate and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Artesunate) and the internal standard (this compound).

-

Calculate the peak area ratio of Artesunate to this compound.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Artesunate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanistic Insights: Signaling Pathways of Artesunate

Artesunate, the parent compound of this compound, exerts its therapeutic effects through the modulation of multiple cellular signaling pathways. Its mechanisms of action extend beyond its antimalarial properties to include anticancer and anti-inflammatory activities.

Induction of Ferroptosis

A key anticancer mechanism of Artesunate is the induction of ferroptosis, an iron-dependent form of programmed cell death.

-

Iron-Dependent ROS Generation: Artesunate's endoperoxide bridge interacts with intracellular iron (Fe²⁺), leading to the generation of reactive oxygen species (ROS).[6][7]

-

Lipid Peroxidation: The excess ROS overwhelms the cell's antioxidant capacity, causing extensive lipid peroxidation and subsequent cell death.[6][7]

-

GPX4 and SREBP2 Regulation: Artesunate has been shown to downregulate glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[8] It can also inhibit the nuclear localization of Sterol Regulatory Element-Binding Protein 2 (SREBP2), further contributing to the ferroptotic process in some cancer cells.[8]

Modulation of Cell Survival and Proliferation Pathways

Artesunate has been demonstrated to interfere with signaling cascades that are crucial for cancer cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: Artesunate can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][10] This inhibition can lead to decreased cell proliferation and survival.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is another target of Artesunate. By inhibiting NF-κB, Artesunate can exert anti-inflammatory and pro-apoptotic effects.[1]

-

MAPK Pathway: Artesunate has been shown to attenuate airway remodeling in asthma by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11]

Autophagy-Dependent Cell Death

In certain cancer cells, Artesunate can trigger autophagy-dependent apoptosis.

-

AMPK/mTOR/ULK1 Pathway: Artesunate can activate the AMPK-mTOR-ULK1 pathway. The activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR leads to the activation of ULK1, a key initiator of autophagy.[2] This process can ultimately lead to apoptosis.

References

- 1. Artesunate: A Review of Its Potential Therapeutic Effects and Mechanisms in Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rdw.rowan.edu [rdw.rowan.edu]

- 6. oncoscience.us [oncoscience.us]

- 7. researchgate.net [researchgate.net]

- 8. Artesunate induces ferroptosis by inhibiting the nuclear localization of SREBP2 in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Malarial Drug Artesunate Attenuates Experimental Allergic Asthma via Inhibition of the Phosphoinositide 3-Kinase/Akt Pathway | PLOS One [journals.plos.org]

- 10. Anti-malarial drug artesunate attenuates experimental allergic asthma via inhibition of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

A Technical Guide to the Solubility of Artesunate-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Artesunate-d4, a deuterated analog of the antimalarial drug Artesunate. Given the primary application of this compound as an internal standard in pharmacokinetic and bioanalytical studies, comprehensive solubility data in a wide array of organic solvents is not extensively published.[1][2] However, the physicochemical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Therefore, this guide presents available qualitative data for this compound alongside more extensive quantitative data for Artesunate, which serves as a reliable proxy for estimating its solubility.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for the development of analytical methods, formulation studies, and in vitro assays. The following tables summarize the available solubility data for both this compound and its non-deuterated form, Artesunate, in various organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Table 2: Quantitative Solubility of Artesunate (Non-deuterated)

This data is provided as a close approximation for the solubility of this compound.

| Solvent | Concentration (mg/mL) | Source |

| Ethanol | ~20 | Cayman Chemical[3] |

| Dimethyl Sulfoxide (DMSO) | ~14 | Cayman Chemical[3] |

| Dimethylformamide (DMF) | ~11 | Cayman Chemical[3] |

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the equilibrium solubility of a compound. The following methodology outlines a standard procedure for assessing the solubility of a substance like this compound. This protocol is based on the common "shake-flask" method.

Protocol: Equilibrium Solubility Determination by HPLC

-

Preparation:

-

Weigh an excess amount of the this compound powder and place it into a series of amber glass vials with screw caps. Using multiple vials per solvent allows for assessing reproducibility.

-

Add a precise volume of the desired organic solvent (e.g., Methanol, Ethanol, Acetonitrile) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment, such as a water bath or incubator, set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A rotating shaker or orbital mixer at a constant speed (e.g., 54 rpm) is recommended.[4]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved particles settle.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the sample immediately through a chemically resistant syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any undissolved solid particles.[4]

-

-

Analysis:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS).

-

Calculate the original solubility in mg/mL by accounting for the dilution factor.

-

The workflow for this experimental protocol is visualized in the diagram below.

Application and Mechanism of Action

While this compound's primary role is as an internal standard, understanding the mechanism of the parent compound, Artesunate, is crucial for interpreting experimental results in which it is used. Artesunate is a potent antimalarial agent that also exhibits anticancer and anti-inflammatory properties.[1][5] Its activity is linked to the generation of reactive oxygen species (ROS) and the inhibition of specific cellular pathways.

Artesunate is a prodrug that is rapidly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).[6][7] The endoperoxide bridge in the molecule is believed to be critical for its function, reacting with intracellular iron to generate ROS.[1] This oxidative stress can induce cell death. Furthermore, Artesunate has been shown to inhibit key signaling proteins like STAT3 and the glutathione S-transferase EXP1.[1][5]

The diagram below illustrates the relationship between this compound and its parent compound in a typical bioanalytical workflow.

The following diagram illustrates the simplified signaling pathway associated with Artesunate's mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. artesunate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: The Role and Application of Artesunate-d4 in Pharmacokinetic Studies of Artesunate

Audience: Researchers, scientists, and drug development professionals.

Introduction Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly severe and multidrug-resistant strains[1]. It is a prodrug that is rapidly hydrolyzed in the body by plasma esterases to its biologically active metabolite, dihydroartemisinin (DHA)[2][3][4]. This rapid conversion and the short half-lives of both AS and DHA (often less than an hour) necessitate highly accurate and sensitive bioanalytical methods to properly characterize their pharmacokinetic profiles[4][5].

Pharmacokinetic (PK) studies are crucial for optimizing dosing regimens and understanding drug disposition. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Artesunate-d4, a deuterated analog of Artesunate, serves as an ideal SIL-IS. It is chemically identical to Artesunate, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample preparation and instrument response, leading to highly precise and accurate quantification of Artesunate in biological matrices.

Metabolic Pathway of Artesunate

Artesunate is rapidly metabolized via hydrolysis to its active form, Dihydroartemisinin (DHA). DHA is then further metabolized, primarily through glucuronidation[2][6].

Caption: Metabolic conversion of Artesunate to its active metabolite, DHA.

Pharmacokinetic Parameters of Artesunate and DHA

The pharmacokinetic properties of Artesunate and its active metabolite DHA are characterized by rapid absorption, conversion, and elimination. The parameters can vary depending on the route of administration (intravenous, oral, etc.).

| Parameter | Artesunate (Intravenous) | DHA (from IV Artesunate) | Artesunate (Oral) | DHA (from Oral Artesunate) | Reference |

| Tmax (Time to Peak Conc.) | ~5-15 minutes | ~15-60 minutes | ~1 hour | ~1-2 hours | [2][4][7] |

| Cmax (Peak Concentration) | Highly variable (e.g., 3260 ng/mL) | ~3140 ng/mL | Lower than IV | Lower than IV | [7][8] |

| t½ (Elimination Half-life) | < 15 minutes (often 2-5 min) | ~0.5 - 1.5 hours | ~20 - 45 minutes | ~0.5 - 1.5 hours | [4][7] |

| AUC (Total Exposure) | ~727 ng·h/mL | ~3492 ng·h/mL | Lower than DHA | Higher than Artesunate | [7] |

| Clearance (CL) | High (e.g., 2.33 L/h/kg) | Moderate (e.g., 0.75 L/h/kg) | N/A | N/A | [8] |

Note: Values are approximate and can vary significantly based on the patient population, malaria severity, and specific study design.

Protocol: Quantification of Artesunate in Human Plasma using LC-MS/MS with this compound

This protocol describes a general method for the quantification of Artesunate in human plasma samples. This compound is used as the internal standard (IS) to ensure accuracy.

Materials and Reagents

-

Artesunate reference standard

-

This compound (Internal Standard)

-

Dihydroartemisinin (DHA) reference standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Human plasma (heparinized or EDTA), blank

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Artesunate, DHA, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Artesunate and DHA stock solutions with 50:50 ACN/water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with ACN to achieve the final concentration that will be used for spiking samples.

Experimental Workflow

Caption: Standard workflow for sample preparation and analysis.

Sample Preparation (Protein Precipitation)

-

Aliquot 50-100 µL of plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube. Keep samples on ice to prevent degradation.

-

Add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Add 2-3 volumes of ice-cold acetonitrile (e.g., 200 µL for a 100 µL plasma sample) to precipitate plasma proteins[9].

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

This is a representative method; conditions should be optimized for the specific instrument used.

-

LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: C18 column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm)[6].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min[10].

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (Example):

Principle of Internal Standard Quantification

The core principle of using a stable isotope-labeled internal standard like this compound is to provide a reliable reference against which the analyte of interest (Artesunate) is measured. Variations during sample processing (e.g., incomplete extraction, evaporation) or instrument analysis (e.g., ion suppression) will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to a highly robust and accurate measurement.

Caption: Role of the internal standard in correcting for experimental variability.

Data Analysis

-

Calibration Curve: Plot the peak area ratio (Artesunate Area / this compound Area) against the nominal concentration of each calibration standard.

-

Regression: Apply a linear regression model, typically with 1/x or 1/x² weighting, to fit the calibration curve. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of Artesunate in the unknown samples by interpolating their measured peak area ratios from the calibration curve. The same process is repeated for DHA using its own calibration curve (with this compound still serving as a suitable IS if validated, or a dedicated DHA-d_n IS if available).

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Artesunate - Wikipedia [en.wikipedia.org]

- 4. Review of the clinical pharmacokinetics of artesunate and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pharmacokinetic and pharmacodynamic study of intravenous vs oral artesunate in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Artesunate-d4 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artesunate, a semi-synthetic derivative of artemisinin, is a crucial frontline treatment for severe malaria.[1][2][3] Accurate quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2][4][5] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry (MS), as they correct for variations in sample preparation and instrument response.[4] Artesunate-d4, a deuterated analog of artesunate, is an ideal internal standard for the quantification of artesunate by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This document provides a detailed protocol for the preparation of this compound standard solutions for use in analytical assays.

Quantitative Data Summary

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄D₄O₈ | [6] |

| Formula Weight | 388.5 g/mol | [6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [6] |

| Storage Temperature | -20°C | [6] |

| Long-term Stability (Solid) | ≥ 4 years at -20°C | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Recommended Stock Solution Concentration | 1 mg/mL | General laboratory practice |

| Recommended Working Solution Concentration Range | 1 ng/mL - 1000 ng/mL | Based on typical LC-MS assay ranges |

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of this compound.

Materials and Equipment:

-

This compound solid powder (≥99% purity)

-

Analytical balance (readable to at least 0.01 mg)

-

Grade A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Solvents: HPLC-grade or MS-grade Methanol (MeOH) and Acetonitrile (ACN)

Procedure:

1. Preparation of this compound Stock Solution (1 mg/mL)

1.1. Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation. 1.2. Accurately weigh approximately 1 mg of this compound powder using an analytical balance and record the exact weight. 1.3. Transfer the weighed powder to a 1 mL amber volumetric flask. 1.4. Add a small amount of methanol (approximately 0.5 mL) to the flask to dissolve the powder. 1.5. Vortex the solution for 30-60 seconds to ensure complete dissolution. The solution should be clear and colorless. 1.6. Once fully dissolved, bring the flask to the 1 mL mark with methanol. 1.7. Cap the flask and invert it several times to ensure homogeneity. 1.8. Transfer the stock solution to a labeled amber glass vial. 1.9. Store the stock solution at -20°C. This solution should be stable for several months, but it is recommended to verify its concentration periodically.

2. Preparation of Intermediate and Working Standard Solutions

A series of working standard solutions should be prepared by serial dilution of the stock solution. The following is an example of a dilution series. The final concentrations should be adjusted based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical instrument.

2.1. Intermediate Stock Solution (10 µg/mL):

- Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

- Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

- Vortex to mix thoroughly.

2.2. Working Standard Solutions (e.g., for a calibration curve from 1 ng/mL to 1000 ng/mL):

- Prepare a series of labeled tubes or vials.

- Perform serial dilutions from the 10 µg/mL intermediate stock solution using a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve the desired concentrations. An example dilution scheme is provided in the table below.

| Target Concentration (ng/mL) | Volume of Higher Concentration Stock (µL) | Concentration of Stock Used | Final Volume (µL) |

| 1000 | 100 | 10 µg/mL | 1000 |

| 500 | 50 | 10 µg/mL | 1000 |

| 250 | 25 | 10 µg/mL | 1000 |

| 100 | 10 | 10 µg/mL | 1000 |

| 50 | 500 | 100 ng/mL | 1000 |

| 25 | 250 | 100 ng/mL | 1000 |

| 10 | 100 | 100 ng/mL | 1000 |

| 5 | 50 | 100 ng/mL | 1000 |

| 1 | 10 | 100 ng/mL | 1000 |

Stability and Storage of Diluted Solutions:

-

Aqueous solutions of artesunate are known to be unstable.[3][7] Therefore, freshly prepared working standard solutions are recommended for each analytical run.

-

If storage is necessary, store the working solutions at 2-8°C for no longer than 24 hours.[8] For longer-term storage, aliquoting and freezing at -80°C may be possible, but stability should be verified.[5]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Caption: Workflow for this compound Standard Solution Preparation.

Application in Analytical Methods

This compound standard solutions prepared according to this protocol are intended for use as an internal standard in quantitative analytical methods, such as LC-MS/MS, for the determination of artesunate in various biological matrices including plasma and whole blood.[2][4][5][6] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical assays by compensating for matrix effects and variability in sample processing and instrument response.[4] When developing a new analytical method, the optimal concentration of the this compound internal standard should be determined empirically to yield a consistent and robust signal without causing detector saturation.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmv.org [mmv.org]

- 4. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. severemalaria.org [severemalaria.org]

- 8. Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Artesunate Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Artesunate (AS) and its active metabolite, Dihydroartemisinin (DHA), from human plasma prior to analysis. The described methods are essential for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Artesunate is a potent and rapidly acting antimalarial drug. Due to its fast hydrolysis to the active metabolite Dihydroartemisinin (DHA) in vivo, accurate and simultaneous quantification of both compounds in plasma is crucial for understanding its efficacy and pharmacokinetic profile.[1][2][3] Sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can significantly impact the accuracy and sensitivity of analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available laboratory equipment. This document outlines three commonly employed and validated techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

A summary of the quantitative data for the different sample preparation techniques is presented in the table below, allowing for easy comparison of their performance.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | AS: 95-98% DHA: 95-115%[3] | AS: 89-108% DHA: 80-112%[2] | AS: 93.5-94.7% DHA: 78.4-84.4%[5] |

| Lower Limit of Quantification (LLOQ) | AS: 1.23 ng/mL DHA: 1.52 ng/mL[3] | AS: 10 ng/mL DHA: 10 ng/mL[2] | AS: 5 ng/mL DHA: 5 ng/mL[5] |

| Limit of Detection (LOD) | AS: 0.39 ng/mL DHA: 0.13 ng/mL[3] | AS: 25 ng/mL DHA: 10 ng/mL[1] | Not explicitly stated in the provided results. |

| Internal Standard (IS) | Artemisinin (ARN)[3][4] | Artemisinin (ARN)[2] or Artemether | Artemisinin (ARN)[6] or Stable Isotope Labeled DHA[7] |

| Primary Advantage | Simple, rapid, and high recovery[3][4] | Good cleanup and established technique | High selectivity and potential for automation[6][8] |

| Primary Disadvantage | Less effective at removing all matrix components | More labor-intensive and requires solvent evaporation[2][4] | Can be more expensive and requires method development[4] |

Experimental Protocols

Protein Precipitation (PPT)

This method is favored for its simplicity, speed, and high recovery rates, making it suitable for high-throughput analysis.[3][4]

Workflow Diagram:

Caption: Protein Precipitation Workflow for Artesunate Analysis.

Detailed Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 4 µL of 15 µM Artemisinin (internal standard) in plasma.[3]

-

Add 200 µL of ice-cold acetonitrile to the plasma sample.[3][4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the sample at 10,000 RPM for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully collect the clear supernatant.

-

Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[3][4]

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating analytes from plasma components based on their differential solubility in two immiscible liquid phases.

Workflow Diagram:

Caption: Liquid-Liquid Extraction Workflow.

Detailed Protocol:

-

Method A: Dichloromethane and tert-Methyl Butyl Ether [2]

-

To a suitable volume of plasma, add the internal standard.

-

Add a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v).

-

Vortex the sample to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at room temperature.[2]

-

Reconstitute the dried residue in the mobile phase for LC-MS analysis.

-

-

Method B: Ethyl Acetate [1]

Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing the affinity of the analytes for a solid sorbent. This method is particularly useful for achieving low detection limits and can be automated for high-throughput applications.[6][8]

Workflow Diagram:

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol (using Oasis HLB cartridges): [6][8]

-

Sample Pre-treatment: To 50 µL of plasma in a 96-well plate on ice, add 150 µL of an ice-cold internal standard solution.[8]

-

Cartridge Conditioning:

-

Activate and condition the SPE wells (e.g., Oasis HLB μ-elution plate) with 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water.[8]

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE plate and draw it through using a low vacuum.[8]

-

-

Washing:

-

Wash the SPE wells with 300 µL of water under a medium vacuum to remove polar interferences.[8]

-

-

Elution:

-

Elute the analytes with 100 µL of a methanol-acetonitrile mixture (90:10, v/v) followed by 100 µL of water into a collection plate.[8]

-

-

Final Preparation:

-

The eluates are mixed, and an aliquot is injected into the LC-MS/MS system for analysis.[8]

-

Conclusion

The choice of sample preparation technique for Artesunate and Dihydroartemisinin analysis in plasma is a critical determinant of assay performance. Protein precipitation offers a rapid and simple approach with high recovery, making it ideal for large sample batches.[3] Liquid-liquid extraction provides a cleaner extract than PPT, while solid-phase extraction offers the highest selectivity and is amenable to automation, resulting in very low detection limits.[2][8] The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs. It is always recommended to validate the chosen method in your own laboratory to ensure it meets the required performance criteria for your intended application.

References

- 1. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cellbiopharm.com [cellbiopharm.com]

- 8. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Bioanalytical Method Development for Artesunate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of severe and multidrug-resistant malaria, as recommended by the World Health Organization.[1][2] It functions as a prodrug, rapidly converting in vivo to its active metabolite, dihydroartemisinin (DHA).[3][4][5] Accurate and reliable bioanalytical methods are crucial for determining the pharmacokinetic profiles of both Artesunate and DHA, ensuring therapeutic efficacy and supporting drug development studies. This document provides detailed protocols and application notes for the quantification of Artesunate and its metabolites in biological matrices, primarily human plasma.

Metabolic Pathway of Artesunate

Artesunate is rapidly hydrolyzed by plasma esterases into its biologically active metabolite, dihydroartemisinin (DHA).[4] DHA is the primary molecule responsible for the antimalarial activity.[3] The mechanism of action involves the endoperoxide bridge of DHA reacting with heme, which generates reactive oxygen species (free radicals). These radicals damage parasite proteins and nucleic acids, leading to parasite death.[4] DHA is subsequently metabolized, mainly through glucuronidation by UGT1A9 and UGT2B7, to form DHA-glucuronide, which is then eliminated.[4][6] Due to its rapid conversion, simultaneous quantification of both AS and DHA is essential for a comprehensive pharmacokinetic assessment.[3][6]

Section 1: LC-MS/MS Method for Simultaneous Quantification of Artesunate and DHA

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying Artesunate and DHA in biological matrices due to its high sensitivity, selectivity, and smaller sample volume requirements.[3] This is particularly important as Artesunate lacks a strong UV chromophore, making sensitive UV detection challenging.[2]

Experimental Protocol: LC-MS/MS

This protocol describes a validated method using simple protein precipitation for sample cleanup.[3]

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma sample (or standard/QC), add 4 µL of Internal Standard (IS) working solution (e.g., 15 µM Artemisinin).[3][7]

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][7]

-

Vortex the mixture for 1 minute.[3]

-

Centrifuge at 10,000 RPM for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

-

HPLC System: Agilent 6230 series LC-MS/TOF or similar.[8]

-

Column: C18 reverse-phase column (e.g., XTerra MS C18, Hypersil Gold C18, Syncronis C18).[2][9][10]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 6.25 mM ammonium acetate (pH 4.5) or 0.1% formic acid.[3][8]

-

Gradient: A gradient elution is typically used to separate the analytes from endogenous plasma components. For example, starting with 40% acetonitrile and increasing to 60%.[3]

-

Injection Volume: 5 µL.[3]

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The ammonium adducts [M+NH₄]⁺ are often monitored.[3]

-

MRM Transitions (Example):

Data Summary: LC-MS/MS Method Performance

The following table summarizes typical validation parameters for an LC-MS/MS method for Artesunate and its metabolite DHA in human plasma.

| Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) | Reference |

| Linearity Range | 1.23 – 1153 ng/mL | 1.52 – 1422 ng/mL | [3] |

| Correlation (r²) | > 0.999 | > 0.999 | [3] |

| LLOQ | 0.39 - 10 ng/mL | 0.13 - 10 ng/mL | [3][9] |

| Intra-assay Precision (%CV) | ≤ 10.7% | ≤ 10.7% | [3] |

| Inter-assay Precision (%CV) | ≤ 10.9% | ≤ 10.9% | [6] |

| Accuracy (% Inaccuracy) | ± 12.4% | ± 12.4% | [3] |

| Recovery | ≥ 85% | ≥ 85% | [3][6] |

| Internal Standard | Artemisinin or Stable Isotope | Artemisinin or Stable Isotope | [3][6] |

Section 2: HPLC-UV Method for Artesunate

While LC-MS/MS is the gold standard, HPLC with UV detection can be used for the analysis of Artesunate in bulk drug and pharmaceutical formulations.[12] Its application in biological matrices is limited by lower sensitivity and potential for interference.[2] Often, a derivatization step is required to introduce a UV-absorbing chromophore.[13]

Experimental Protocol: HPLC-UV (for Formulations)

This protocol is adapted for the analysis of Artesunate in tablet dosage forms.[12][14]

1. Preparation of Standard and Sample Solutions

-

Standard Solution: Accurately weigh and dissolve Artesunate reference standard in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).[14][15]

-

Sample Solution: Weigh and crush at least 20 tablets to obtain a fine powder. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add the mobile phase, sonicate for 10-15 minutes to dissolve, and dilute to the final volume.[15][16] Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C8 or C18 reverse-phase column (e.g., HiQ-SiL C8, XBridge C18).[12][14]

-

Mobile Phase: A mixture of an organic solvent and a buffer. For example, Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) in a 50:50 v/v ratio.[14][15]

-

Injection Volume: 20 µL.[12]

-

Column Temperature: 30 °C.[14]

Data Summary: HPLC-UV Method Performance

The following table summarizes typical validation parameters for an HPLC-UV method for Artesunate in pharmaceutical formulations.

| Parameter | Typical Value | Reference |

| Linearity Range | 250 – 2500 µg/mL | [12] |

| Correlation (r²) | > 0.99 | [14][15] |

| Precision (%RSD) | < 2.0% | [14][15] |

| Accuracy (Recovery %) | 98 - 102% | [16] |

| Internal Standard | Artemether | [12] |

Section 3: Bioanalytical Method Validation

All bioanalytical methods must be validated to ensure their reliability, following guidelines from regulatory bodies like the FDA and EMA.[3][17] Validation confirms that the method is suitable for its intended purpose.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[17]

-

Accuracy: The closeness of the determined value to the nominal or known true value.[17]

-

Precision: The closeness of agreement among a series of measurements from the same sample.[17]

-

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[17]

-

Recovery: The efficiency of the extraction procedure.

-